Rac-trans 3'-Acetylthiomethyl Nicotine is a synthetic compound derived from nicotine, characterized by the presence of an acetylthiomethyl group at the 3' position of the nicotine structure. Its chemical formula is with a molecular weight of 250.36 g/mol. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The compound is cataloged under the Chemical Abstracts Service number 1217716-10-3, and it is available through various chemical suppliers, including LGC Standards and BenchChem. These suppliers provide detailed product information, including purity specifications and storage conditions, indicating that it is typically stored at +4°C and shipped at room temperature .
Rac-trans 3'-Acetylthiomethyl Nicotine falls under the category of alkaloids, specifically those related to nicotine. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are known for their pharmacological effects on humans and animals.
The synthesis of rac-trans 3'-Acetylthiomethyl Nicotine can be achieved through several methods, primarily focusing on modifying the nicotine structure. One common approach involves the reaction of nicotine with acetyl chloride in the presence of a base to introduce the acetylthiomethyl group.
The molecular structure of rac-trans 3'-Acetylthiomethyl Nicotine can be represented using its SMILES notation: CN1[C@H](C2=CC=CN=C2)[C@@H](CSC(C)=O)CC1
. This notation indicates a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Rac-trans 3'-Acetylthiomethyl Nicotine can participate in various chemical reactions typical for substituted nicotine derivatives. These may include:
The stability and reactivity of this compound depend on the substituents attached to the nicotine core. The acetyl group can enhance solubility in organic solvents, while the thiomethyl group may influence biological activity.
The mechanism of action for rac-trans 3'-Acetylthiomethyl Nicotine is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are integral for neurotransmission in both central and peripheral nervous systems.
Rac-trans 3'-Acetylthiomethyl Nicotine has several scientific uses:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2